molecular formula C10H18O4S B1397161 2-Cyclohexanesulfonyl-2-methyl-propionic acid CAS No. 1017539-76-2

2-Cyclohexanesulfonyl-2-methyl-propionic acid

Cat. No. B1397161
M. Wt: 234.31 g/mol
InChI Key: QDJZGBRKPWFWJO-UHFFFAOYSA-N
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Description

2-Cyclohexanesulfonyl-2-methyl-propionic acid, commonly referred to as CMPA, is a synthetic organic compound composed of a cyclohexane ring, two methyl groups, and a sulfonyl group. It is an important building block for many organic compounds and has been studied extensively for its biochemical and physiological effects. CMPA has been used in a variety of scientific research applications, such as drug delivery, enzyme inhibitors, and cancer treatments.

Scientific Research Applications

  • Chemical Synthesis and Catalysis : The properties of 2-Cyclohexanesulfonyl-2-methyl-propionic acid are useful in the field of chemical synthesis. For example, the acid-catalyzed ring opening of substituted nopinones to cyclohexenones, as discussed by Coxon, Hydes, and Steel (1985), illustrates its potential in facilitating specific chemical reactions (Coxon, Hydes, & Steel, 1985).

  • Polymer Science and Engineering : In polymer science, 2-Cyclohexanesulfonyl-2-methyl-propionic acid derivatives are explored for their unique properties. For instance, Yu et al. (2020) describe the use of a polyelectrolyte hydrogel, which includes derivatives of this compound, for creating materials with high stiffness and strength, potentially useful in biomedical and engineering fields (Yu et al., 2020).

  • Electrochemistry and Material Science : In the field of electrochemistry, research by Ranganathan and Kuo (1999) demonstrates the significant impact of treating electrodes with solvents, including cyclohexane, on electrode kinetics, adsorption, and capacitance, suggesting applications in the development of more efficient electrochemical devices (Ranganathan & Kuo, 1999).

  • Environmental Chemistry : The compound finds applications in environmental chemistry as well, such as in the adsorption studies of hazardous chemicals from water. Kamaraj et al. (2018) explored the use of zinc hydroxide for adsorbing 2-(2-methyl-4-chlorophenoxy) propionic acid from water, indicating its potential in environmental remediation and water purification technologies (Kamaraj et al., 2018).

  • Pharmaceutical and Biomedical Research : While this area often overlaps with drug usage, it's important to note that derivatives of 2-Cyclohexanesulfonyl-2-methyl-propionic acid are explored for their potential in creating new pharmaceutical compounds. For example, the work by Schleusner et al. (2004) on synthesizing derivatives for use in allylation reactions highlights this aspect (Schleusner et al., 2004).

properties

IUPAC Name

2-cyclohexylsulfonyl-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O4S/c1-10(2,9(11)12)15(13,14)8-6-4-3-5-7-8/h8H,3-7H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDJZGBRKPWFWJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)O)S(=O)(=O)C1CCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyclohexanesulfonyl-2-methyl-propionic acid

Synthesis routes and methods

Procedure details

To a solution of 3.47 g (13.2 mmol) of 2-cyclohexanesulfonyl-2-methyl-propionic acid ethyl ester in THF/water (4/1, 50 mL) were added 1.11 g (26.4 mmol) of lithium hydroxide monohydrate. The reaction was stirred at room temperature for 18 h. The reaction was further diluted with water (20 mL) and then washed with DCM (2×15 mL). The basic aqueous layer was cooled in an ice bath and then acidified with 1M aqueous HCl solution to pH 2. The acidic aqueous layer was extracted with DCM (3×20 mL). The combined organic extracts were washed with brine, dried over Na2SO4 and filtered. Concentration of the filtrate under reduced pressure afforded 2.96 g of 2-cyclohexanesulfonyl-2-methyl-propionic acid.
Quantity
3.47 g
Type
reactant
Reaction Step One
Quantity
1.11 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Cyclohexanesulfonyl-2-methyl-propionic acid
Reactant of Route 2
2-Cyclohexanesulfonyl-2-methyl-propionic acid
Reactant of Route 3
2-Cyclohexanesulfonyl-2-methyl-propionic acid
Reactant of Route 4
2-Cyclohexanesulfonyl-2-methyl-propionic acid
Reactant of Route 5
2-Cyclohexanesulfonyl-2-methyl-propionic acid
Reactant of Route 6
2-Cyclohexanesulfonyl-2-methyl-propionic acid

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